molecular formula C11H19Cl2N3 B13550268 2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride

2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride

Cat. No.: B13550268
M. Wt: 264.19 g/mol
InChI Key: VFSGRDUGUQKCBP-UHFFFAOYSA-N
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Description

2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a compound that features a piperidine ring and a pyridine ring, connected via a methylene bridgeThe presence of both piperidine and pyridine moieties makes it a versatile building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methylene Bridge: The methylene bridge can be introduced via alkylation reactions. This involves the use of alkyl halides under basic conditions to form the desired linkage.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Final Assembly: The final step involves the coupling of the piperidine and pyridine rings via the methylene bridge, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, altering their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to its dual piperidine and pyridine structure, which allows for versatile chemical modifications and a wide range of biological activities. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c12-10-3-6-14-11(8-10)7-9-1-4-13-5-2-9;;/h3,6,8-9,13H,1-2,4-5,7H2,(H2,12,14);2*1H

InChI Key

VFSGRDUGUQKCBP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC=CC(=C2)N.Cl.Cl

Origin of Product

United States

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